molecular formula C11H12O B2417678 3-Phenylpent-1-yn-3-ol CAS No. 6712-31-8; 88445-07-2

3-Phenylpent-1-yn-3-ol

Cat. No.: B2417678
CAS No.: 6712-31-8; 88445-07-2
M. Wt: 160.216
InChI Key: OBZUGNGWNBQMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Propargylic Alcohols as Synthetic Intermediates

Propargylic alcohols are a class of organic compounds that contain both a hydroxyl group (-OH) and a carbon-carbon triple bond (alkyne). This dual functionality makes them highly valuable intermediates in organic synthesis. researchgate.net The alkyne group can undergo a variety of transformations, including nucleophilic additions, cycloadditions, and coupling reactions. The hydroxyl group can be oxidized, substituted, or eliminated, and its presence can influence the reactivity of the adjacent alkyne.

This versatility allows propargylic alcohols to be used in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and natural products. They are precursors to α,β-unsaturated carbonyl compounds through the Meyer–Schuster rearrangement and can be used to generate allenes. Their importance is further highlighted by their role in green chemistry, as their reactions often proceed under mild conditions, reducing the need for harsh reagents and minimizing waste. rawsource.com

Historical Development of Alkynol Synthesis, with a Focus on 3-Phenylpent-1-yn-3-ol

The synthesis of alkynols, or hydroxyalkynes, has a rich history rooted in the development of organic chemistry. wikipedia.org Early methods involved the alkynylation of carbonyl compounds, a technique that remains fundamental in the field. wikipedia.org The journey of organic synthesis began in 1828 with Friedrich Wöhler's synthesis of urea, which dispelled the theory of vitalism by demonstrating that organic compounds could be created in a laboratory. mcgill.cajrfglobal.com This pivotal moment opened the door for the synthesis of countless organic molecules, including alkynols.

The 19th century saw significant progress in organic synthesis, with chemists like August Kekulé and Adolf von Baeyer making foundational discoveries. numberanalytics.com These advancements laid the groundwork for the development of more complex synthetic methods in the 20th century. The synthesis of this compound and related tertiary propargylic alcohols is a direct result of this evolution, relying on well-established reactions of organometallic reagents with ketones. A common laboratory preparation involves the reaction of phenylacetylene (B144264) with a ketone in the presence of a strong base.

Overview of Key Structural Features and Reactivity Principles of this compound

The structure of this compound is characterized by several key features that dictate its reactivity:

A Phenyl Group: This bulky, electron-rich group influences the steric and electronic environment of the molecule. It can participate in π-stacking interactions and direct the course of certain reactions.

A Tertiary Alcohol: The hydroxyl group can act as a directing group in catalytic reactions and is a potential leaving group in substitution and elimination reactions.

An Alkyne Moiety: The carbon-carbon triple bond is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and coupling reactions. researchgate.net

The interplay of these functional groups allows for a diverse range of chemical transformations. The propargylic position is activated, making the hydroxyl group a good leaving group, especially after protonation or conversion to a better leaving group. This can lead to the formation of a stabilized carbocation, which can then undergo various nucleophilic attacks or rearrangements.

Scope and Relevance of Research into this compound Chemistry

Research into the chemistry of this compound and other propargylic alcohols is an active area of investigation. researchgate.net The development of new catalytic systems for the transformation of these compounds continues to be a major focus. researchgate.net These efforts aim to enhance the efficiency and selectivity of known reactions and to discover novel transformations.

The relevance of this research extends to various fields. In medicinal chemistry, the structural motifs derived from this compound are found in a number of biologically active compounds. In materials science, the rigid, linear nature of the alkyne unit makes it a useful component for the construction of novel polymers and functional materials. rawsource.com The ongoing exploration of the reactivity of this compound is expected to lead to the development of new synthetic methodologies and the discovery of new molecules with valuable properties.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₂O nih.govchemsrc.com
Molecular Weight160.21 g/mol cymitquimica.comnih.gov
AppearanceColorless to viscous liquid wikipedia.org
LogP1.91740 chemsrc.com
PSA20.23000 chemsrc.com

Table 2: Spectroscopic Data for a Related Compound, 3-methyl-1-phenyl-1-pentyn-3-ol

Spectroscopic TechniqueDataSource
IR (film)3400, 1150, 1000, 920 cm⁻¹ prepchem.com
NMR (CDCl₃)1.1 (3H, t), 1.6 (3H, s), 1.8 (2H, q), 2.2 (1H, s), 7.2-7.6 (5H, m) δ prepchem.com
MS (m/e)174, 156, 145, 43 prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpent-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h1,5-9,12H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZUGNGWNBQMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Phenylpent 1 Yn 3 Ol

Reactivity of the Hydroxyl Functional Group

The tertiary alcohol in 3-phenylpent-1-yn-3-ol is a key site for functionalization, enabling the introduction of various other chemical groups and the construction of more complex molecular scaffolds.

Nucleophilic Substitution Reactions Involving the Alcohol Moiety

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. Given its nature as a tertiary alcohol, these substitutions typically proceed via an SN1-type mechanism, involving the formation of a stabilized propargylic carbocation. The phenyl group provides additional stabilization to this intermediate.

Common reagents used for these transformations include strong acids in the presence of nucleophiles. For instance, treatment with hydrohalic acids (like HBr or HCl) can convert the alcohol to the corresponding halide. Alternatively, reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting the alcohol to the respective chloride or bromide.

Table 1: Reagents for Nucleophilic Substitution of the Hydroxyl Group

ReagentProduct Functional Group
Thionyl chloride (SOCl₂)Chloride
Phosphorus tribromide (PBr₃)Bromide

These substitution reactions are fundamental steps for subsequent transformations, as the resulting halides are excellent electrophiles for further C-C or C-heteroatom bond formation.

Derivatization and Further Functionalization of the Hydroxyl Group

Beyond substitution, the hydroxyl group can be derivatized in several ways. It can act as a nucleophile itself, for instance, in reactions with electrophiles. smolecule.com One significant pathway involves its conversion into a better leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride, respectively. This enhances its susceptibility to substitution by a wider range of nucleophiles.

Transformations Involving the Alkyne Moiety

The terminal alkyne of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions and functional group interconversions.

Cross-Coupling Reactions of the Alkynyl Group

The terminal C-H bond of the alkyne is acidic and can be readily deprotonated to form a metal acetylide, which is a potent nucleophile in cross-coupling reactions. The most prominent of these is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkynes and conjugated enynes. wikipedia.org

In the context of this compound and related structures, the Sonogashira reaction allows for the direct attachment of various aryl or heteroaryl groups to the alkyne terminus. researchgate.net The reaction is typically carried out using a palladium(0) catalyst, a copper(I) co-catalyst, and a base, such as an amine. libretexts.org

Table 2: Example of Sonogashira Coupling with a Related Alkyne

Alkyne SubstrateCoupling PartnerCatalyst SystemProductYieldReference
3-Ethyl-1-pentyn-3-olIodobenzene(PPh₃)₂PdCl₂, [TBP][4EtOV]3-Ethyl-1-phenyl-pent-1-yn-3-ol87% researchgate.net
3-Ethyl-1-pentyn-3-ol1-Iodo-4-nitrobenzene(PPh₃)₂PdCl₂, [TBP][4EtOV]3-Ethyl-1-(4-nitrophenyl)-pent-1-yn-3-ol85% researchgate.net
3-Ethyl-1-pentyn-3-ol4-Iodoanisole(PPh₃)₂PdCl₂, [TBP][4EtOV]3-Ethyl-1-(4-methoxyphenyl)-pent-1-yn-3-ol81% researchgate.net

This methodology provides a convergent and efficient route to elaborate the molecular structure, attaching complex aromatic systems directly onto the alkynyl framework.

Hydrometallation and Related Addition Reactions

The carbon-carbon triple bond can undergo various addition reactions. Hydrometallation, the addition of a metal-hydride bond across the alkyne, is a key transformation that generates alkenylmetal species with high regio- and stereoselectivity. thieme-connect.de Common hydrometallation reactions include hydroboration, hydrozirconation, and hydrosilylation. thieme-connect.de

A notable example is the platinum-catalyzed hydrosilylation of propargylic alcohols. rsc.org Research on the related compound 4-methyl-3-phenylpent-1-yn-3-ol demonstrated that reaction with a silane (B1218182) (e.g., dimethylphenylsilane) in the presence of a platinum chloride catalyst and a phosphine (B1218219) ligand (XPhos) affords the corresponding vinyl silane as a single regio- and geometric isomer in excellent yield. rsc.org The hydroxyl group in these substrates is believed to accelerate the reaction. rsc.org

Furthermore, the alkyne group can be fully or partially reduced. Catalytic hydrogenation can reduce the triple bond to an alkene (usually with a stereoselective outcome, e.g., Z-alkene using Lindlar's catalyst) or fully to an alkane using catalysts like palladium on carbon.

Cycloaddition Reactions (e.g., Diels-Alder reactions of derived vinylallenes)

A more sophisticated transformation pathway for this compound involves its conversion into a vinylallene, which can then participate as a diene in cycloaddition reactions. orgsyn.orgorgsyn.org This strategy is particularly useful for the synthesis of highly substituted aromatic and heteroaromatic systems. orgsyn.orgresearchgate.net

The process begins with the conversion of the tertiary propargylic alcohol into a suitable derivative (e.g., a mesylate). This derivative then undergoes an SN2' substitution reaction with an organocuprate reagent. This reaction proceeds with anti-stereoselectivity to generate a transient vinylallene. orgsyn.orgrsc.org This highly reactive vinylallene can then be trapped in situ with a dienophile in a [4+2] cycloaddition (Diels-Alder reaction). orgsyn.orgorgsyn.org

For instance, vinylallenes derived from propargylic alcohols have been shown to react with tosyl cyanide to produce highly substituted pyridines after isomerization of the initial cycloadduct. orgsyn.orgorgsyn.org This cascade sequence, combining an SN2' substitution with a Diels-Alder cycloaddition, offers a convergent and regioselective method for constructing complex cyclic molecules that would be difficult to access through other means. orgsyn.org

Rearrangement Processes

The propargylic alcohol moiety in this compound is prone to various rearrangement reactions, often catalyzed by acids or transition metals. These processes lead to significant structural reorganization and the formation of diverse molecular architectures.

Propargylic-allenic rearrangements involve the isomerization of the propargylic system to an allenic structure. One of the primary examples is the rsc.orgwikipedia.org-sigmatropic rearrangement of derivatives formed from the propargylic alcohol. For instance, the reaction of 3-methyl-1-phenylpent-1-yn-3-ol (B161025) with a sulfenylating agent can lead to an intermediate that undergoes a rsc.orgwikipedia.org-sigmatropic shift to form a substituted allene (B1206475). ijariie.com This transformation involves the migration of a group from the oxygen of the hydroxyl function to the C1 position of the alkyne, with a corresponding shift of the pi-bonds to form the C=C=C allenic system.

Another significant rearrangement pathway for propargylic alcohols is the Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net While the final product is an enone rather than a stable allene, the mechanism proceeds through an allenic intermediate. Under acidic or metal-catalyzed conditions (e.g., using gold or indium catalysts), the hydroxyl group at C3 is eliminated, and a 1,3-shift occurs, leading to the formation of an α,β-unsaturated ketone. wikipedia.orgucl.ac.ukrsc.org For tertiary alcohols like this compound, this reaction can be highly efficient. ucl.ac.uk

Table 1: Key Propargylic-Allenic Rearrangement Pathways
Rearrangement TypeDescriptionKey Intermediates/ProductsCatalysts/Conditions
rsc.orgwikipedia.org-Sigmatropic RearrangementRearrangement of a propargyl sulfenate (derived from the alcohol) to an allenyl sulfoxide. ijariie.comAllenic sulfoxidesReaction with sulfenylating agents (e.g., N-chlorosuccinimide/thiophenol) ijariie.com
Meyer-Schuster RearrangementAcid or metal-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated ketone. wikipedia.orgucl.ac.ukAllenic intermediate, α,β-unsaturated ketone (enone)Strong acids, Au, Ag, In, Ru catalysts wikipedia.orgucl.ac.ukrsc.org

Beyond propargylic-allenic shifts, this compound and its derivatives undergo other notable intramolecular rearrangements that dramatically alter the carbon skeleton.

A classic competitive pathway to the Meyer-Schuster rearrangement for tertiary propargylic alcohols is the Rupe rearrangement . wikipedia.org This reaction, also acid-catalyzed, typically yields α,β-unsaturated methyl ketones through a different mechanistic path involving an enyne intermediate. wikipedia.orgucl.ac.uk The choice between the Meyer-Schuster and Rupe pathways can often be influenced by the specific substrate and reaction conditions.

More complex skeletal transformations can be achieved using specific catalysts. For example, derivatives of 5-phenylpent-1-yn-3-ol (B3042770) can undergo a bismuth triflate (Bi(OTf)₃)-catalyzed intramolecular hydroarylation and isomerization . This process leads to the formation of 2-tetralone (B1666913) derivatives, creating a new carbocyclic ring system through the attack of the pendant phenyl group onto the alkyne. researchgate.net

Furthermore, gold catalysis has proven to be a powerful tool for initiating cycloisomerization reactions. Treatment of N-tethered enynols, which can be synthesized from propargylic alcohols, with gold(I) catalysts can lead to the formation of complex nitrogen heterocycles like cis-3-acyl-4-alkenylpyrrolidines. acs.org The mechanism involves the gold-catalyzed activation of the alkyne, followed by an intramolecular attack by the tethered nucleophile and subsequent rearrangement. acs.org

Table 2: Examples of Intramolecular Skeletal Rearrangements
Rearrangement NameCatalyst/ReagentProduct TypeReference
Rupe RearrangementAcidα,β-Unsaturated methyl ketones wikipedia.orgucl.ac.uk
Intramolecular Hydroarylation/IsomerizationBi(OTf)₃2-Tetralone derivatives researchgate.net
Gold-Catalyzed CycloisomerizationPh₃PAuCl/AgOTfcis-3-Acyl-4-alkenylpyrrolidines acs.org

Oxidative Transformations of this compound Derivatives

The oxidation of this compound can target either the alcohol functionality or the alkyne, often leading to highly functionalized products. The direct oxidation of the secondary or tertiary alcohol group in propargylic alcohols is a fundamental method for preparing ynones (alkynyl ketones). uib.no

A more advanced transformation involves the oxidative cyclization of derivatives. For example, N-(3-hydroxy-5-phenylpenta-1,4-diyn-1-yl) amides, which are derivatives of 1,4-diyn-3-ols, undergo a silver(I)-catalyzed oxidative cyclization in the presence of an N-oxide as the oxidant. nih.govacs.org This reaction does not produce a simple ynone but instead constructs a furan (B31954) ring, yielding 2-substituted furan-4-carboxamide derivatives. nih.gov The proposed mechanism for these silver-catalyzed reactions involves the generation of a silver acetylide, which then undergoes cyclization and oxidation to afford the furan core. nih.govacs.org The reaction conditions, particularly the choice of catalyst (gold vs. silver), can be crucial in directing the chemoselectivity of the cyclization. acs.org

Table 3: Oxidative Transformations of this compound Derivatives
Substrate TypeReagentsProduct TypeKey Features
Propargylic AlcoholsChromium oxidants, MnO₂, etc.Ynones (Alkynyl ketones)Oxidation of the hydroxyl group. uib.no
1,4-Diynamide-3-olsAgOTf, 8-methylquinoline (B175542) N-oxide2-Substituted Furan-4-carboxamidesAg(I)-catalyzed oxidative cyclization. nih.govacs.org

Radical-Mediated Reaction Pathways and Functional Group Migrations

The alkyne moiety of this compound and its derivatives is susceptible to radical addition, initiating cascades that can lead to complex cyclic products and functional group migrations.

Recent research has shown that derivatives of this compound can be employed in reactions designed to trap radical intermediates. rsc.orgrsc.org In one example, a derivative, 3-(4-(tert-butyl)phenyl)-2-methyl-5-phenylpent-1-en-4-yn-3-ol, reacts with a C-centered radical generated from 1,3-dimethylbarbituric acid in the presence of a silver(I) oxidant. rsc.orgrsc.org The proposed mechanism involves the initial radical addition to the enyne system, followed by an intramolecular radical addition (5-exo-trig cyclization) to form a cyclic radical. rsc.org This intermediate is then oxidized to a cation, leading to the formation of a spirocyclic intermediate which ultimately rearranges to the final product. rsc.orgrsc.org The presence of radical scavengers was shown to inhibit the reaction, supporting the proposed radical pathway. rsc.org

These radical-mediated processes highlight the versatility of the propargylic alcohol scaffold in constructing complex molecular structures through controlled bond cleavage and formation, offering alternatives to traditional ionic reaction pathways. rsc.org

Table 4: Radical-Mediated Reaction of a this compound Derivative
SubstrateRadical SourceOxidantKey Mechanistic StepsFinal Product Type
3-(4-(tert-butyl)phenyl)-2-methyl-5-phenylpent-1-en-4-yn-3-ol rsc.org1,3-Dimethylbarbituric acid rsc.orgAg₂O rsc.orgRadical addition, 5-exo-trig cyclization, oxidation, spirocyclic intermediate formation, ring-opening. rsc.orgComplex cyclization product rsc.org

Catalytic Approaches in 3 Phenylpent 1 Yn 3 Ol Chemistry

Gold Catalysis in the Chemistry of 3-Phenylpent-1-yn-3-ol Derivatives

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the activation of alkynes toward nucleophilic attack. Their strong π-acidic nature facilitates a range of transformations, including cycloisomerizations and hydroaminations.

Gold-catalyzed cycloisomerization reactions of enynes provide an efficient route to complex cyclic and bicyclic structures. acs.org While direct studies on the cycloisomerization of this compound derivatives are not extensively documented, the behavior of analogous 1,5-enynes and 1,5-allenynes offers significant insights into potential reaction pathways. For instance, gold(I) catalysts have been shown to effectively catalyze the cycloisomerization of 1,5-allenynes to yield cross-conjugated trienes. nih.govnih.gov This transformation is proposed to proceed through a mechanism involving the nucleophilic addition of an allene (B1206475) double bond to a phosphinegold-complexed acetylide, followed by a 1,5-hydrogen shift, rather than through an oxidative cyclization pathway. nih.gov

In the context of 1,5-enynes bearing a cyclopropylidene moiety, gold(I) catalysis enables a ring-expanding cycloisomerization to furnish bicyclo[4.2.0]octadienes. acs.orgunc.edu The proposed mechanism involves the π-acid activation of the alkyne by the gold catalyst, triggering a 6-endo-dig cyclization to generate a cyclopropylcarbinyl cation, which then undergoes ring expansion. acs.org These examples highlight the potential for gold catalysts to induce complex skeletal rearrangements in substrates with similar structural motifs to derivatives of this compound.

The ligand environment of the gold catalyst can also play a crucial role in directing the outcome of these reactions. For example, the gold-catalyzed rearrangement of propargyl esters followed by an allene-ene cyclization can lead to substituted dihydronaphthalene compounds. rsc.org The preferential activation of the alkene over the allene, controlled by the ligand, is key to achieving the desired bicyclic structures. rsc.org

Table 1: Gold-Catalyzed Cycloisomerization of Allenynes This table is based on data from a study on the gold-catalyzed rearrangement of 1,5-allenynes.

EntrySubstrate (1,5-Allenyne)CatalystProduct (Cross-Conjugated Triene)Yield (%)
12a[(Ph₃PAu)₃O]BF₄3a88

The gold-catalyzed hydroamination of alkynes is a well-established method for the formation of carbon-nitrogen bonds. mdpi.com However, the reaction of tertiary propargylic alcohols, such as this compound, with anilines under gold catalysis does not typically lead to the expected hydroamination products. Instead, these substrates have been observed to undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones. researchgate.net

The general mechanism for gold-catalyzed alkyne hydrofunctionalization involves the π-coordination of the alkyne to the cationic gold center, followed by nucleophilic attack of the amine. mdpi.com In the case of tertiary propargylic alcohols, the competing Meyer-Schuster rearrangement pathway appears to be more favorable under many conditions.

Interestingly, gold catalysts can also mediate the hydroamination of allenes. Mechanistic studies on the intermolecular hydroamination of allenes with hydrazides, catalyzed by Ph₃PAuNTf₂, suggest that allene activation is the rate-limiting step. nih.gov Both outer-sphere and inner-sphere mechanisms have been proposed for the nucleophilic addition to gold-activated allenes. nih.gov Further kinetic analysis of the hydroamination of 1,1-dimethylallene with N-methylaniline catalyzed by (IPr)AuOTf supports a mechanism involving the formation of a cationic gold π-allene complex. nih.gov

Silver(I) Catalysis in Oxidative Cyclizations of Alkynols

Silver(I) catalysts are known to promote oxidative transformations, including the cyclization of alkynols. While specific examples involving this compound are not prevalent in the literature, related silver-mediated oxidative reactions provide a strong basis for potential applications. For instance, a novel silver-mediated oxidative C-H/C-H functionalization of 1,3-dicarbonyl compounds with terminal alkynes has been developed for the synthesis of polysubstituted furans. acs.org This process demonstrates the ability of silver species to facilitate the formation of furan (B31954) rings from alkyne precursors under mild conditions. acs.org

Furthermore, silver-mediated oxidative O-trifluoromethylation of primary, secondary, and tertiary alcohols has been established, showcasing the utility of silver in activating alcohols for etherification. acs.org This method has been successfully applied to complex natural products and pharmaceutical agents. acs.org These findings suggest the potential for developing silver(I)-catalyzed oxidative cyclizations of this compound to access furan-containing scaffolds.

Palladium Catalysis in Carbon-Carbon Bond Forming Reactions

Palladium catalysts are exceptionally versatile and have been extensively used in a wide array of carbon-carbon bond-forming reactions. In the context of this compound chemistry, palladium catalysis offers pathways to important structural motifs such as 1,3-enynes and allenes.

The dehydration of propargylic alcohols to form enynes is a common transformation. While often acid-catalyzed, transition metals can also mediate this process. Palladium catalysts, in particular, are well-known for their ability to catalyze various organic transformations. The formation of a 1,3-enyne from this compound would involve a dehydration reaction, which can be considered a formal migration process.

Relatedly, palladium catalysis has been employed in the synthesis of 1,3-dienes from allenes and organic halides. nih.gov A wide range of aryl and vinyl halides react with substituted allenes in the presence of a palladium catalyst to afford the corresponding dienes in good to excellent yields. nih.gov This highlights the capability of palladium to mediate the formation of conjugated systems.

Palladium-catalyzed reactions of propargylic alcohols and their derivatives can provide access to allenes. For example, a palladium-catalyzed allene synthesis has been developed through the cross-coupling of 2,2-diarylvinyl bromides and diazo compounds, where a β-vinylic hydrogen elimination from an allylic palladium intermediate is the key step. nih.gov

More directly, palladium catalysis can be employed in the reaction of propargylic substrates to form allenes that are subsequently trapped by a nucleophile in an alleneamination reaction. The development of palladium-catalyzed reactions of strained cyclic allenes has demonstrated that these highly reactive intermediates can be effectively engaged in catalytic processes to generate complex products. escholarship.org While not a direct alleneamination of this compound, these studies showcase the potential of palladium catalysis in generating and utilizing allene intermediates from alkyne precursors.

Rhodium Catalysis in Cascade Reactions and C-H Functionalization

Rhodium catalysts, particularly those in the +3 oxidation state, are effective in initiating cascade reactions that construct complex molecular architectures from simple starting materials. rsc.orgchemrxiv.orgchemrxiv.orgrsc.org These processes often involve an initial C-H activation step, a testament to the high reactivity of the rhodium center. chemrxiv.org

A notable application of rhodium catalysis is the use of propargylic alcohols, such as this compound, as three-carbon synthons. chemrxiv.orgchemrxiv.org In these reactions, the propargylic alcohol provides a three-carbon unit that can be incorporated into a variety of heterocyclic frameworks. chemrxiv.org For instance, in the synthesis of γ-carbolines, a rhodium(III) catalyst facilitates the C-H functionalization and heteroannulation of indoles with propargylic alcohols. chemrxiv.orgchemrxiv.org This transformation proceeds through a cascade cyclization, forming multiple carbon-carbon and carbon-heteroatom bonds in a single operation. chemrxiv.orgchemrxiv.org The coordination of the hydroxyl group of the propargylic alcohol to the rhodium center is crucial for directing the reactivity and selectivity of the C-H functionalization process. chemrxiv.org

The general mechanism for this type of transformation involves several key steps. chemrxiv.org Initially, the active rhodium catalyst is generated, which then undergoes a directed C-H activation with the substrate, forming a rhodacycle intermediate. chemrxiv.org This is followed by the coordination and regioselective migratory insertion of the propargylic alcohol, leading to an eight-membered rhodacycle intermediate. chemrxiv.org Subsequent steps in the cascade lead to the final product. chemrxiv.org

Table 1: Examples of Rhodium-Catalyzed Heteroannulation using Propargylic Alcohols

Substrate Propargylic Alcohol Product Catalyst System Reference
Indole This compound derivative γ-Carboline derivative [Rh(III)] chemrxiv.org
Aniline derivative Propargyl alcohol Quinolone derivative [Rh(III)] nih.gov

Rhodium catalysis also enables stereoselective β-elimination reactions of propargylic alcohols, leading to the formation of chiral allenes. nih.govresearchgate.net The stereochemical outcome of these reactions, whether proceeding through a syn- or anti-elimination pathway, can be controlled by the reaction conditions and the ligands on the rhodium catalyst. nih.gov

In one study, the reaction of an optically active tertiary propargylic alcohol with an arylmetallic species in the presence of a rhodium catalyst yielded enantioenriched tetrasubstituted allenes. nih.gov The stereoselectivity was found to be dependent on the reaction parameters, allowing for either exclusive syn- or anti-β-OH elimination. nih.gov Density Functional Theory (DFT) calculations have been employed to understand the factors governing this stereoselectivity. researchgate.net For instance, a highly congested environment around the rhodium center, created by a bulky ligand like η⁵-Cp*, can block the approach of assisting molecules, favoring a direct syn-β-OH elimination pathway. nih.gov

Table 2: Stereoselectivity in Rh-Catalyzed β-OH Elimination

Propargylic Alcohol Arylmetallic Species Catalyst/Ligand Elimination Pathway Product Reference
(S)-2-phenyloct-3-yn-2-ol Phenylboronic acid Rh(III)/Cp* syn Tetrasubstituted allene nih.gov
(S)-2-phenyloct-3-yn-2-ol Phenyl-rhodium(I) - syn and anti (calculated) Tetrasubstituted allene researchgate.net

Mechanistic Investigations of Catalytic Cycles Involving this compound

A thorough understanding of the catalytic cycle is paramount for the rational design and optimization of new chemical reactions. Mechanistic studies, often combining experimental techniques with computational methods, provide valuable insights into the individual steps of a catalytic process. nih.govnih.govspringernature.comrsc.orgruhr-uni-bochum.de

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed reactions. youtube.comacs.org In the context of rhodium catalysis, the rhodium center cycles between different oxidation states, typically Rh(I) and Rh(III). mdpi.comacs.org

For example, in a rhodium(III)-catalyzed annulation of 2-alkenylphenols with alkynes, the proposed mechanism involves the coordination of the alkyne to a rhodacycle, followed by migratory insertion to form an eight-membered rhodacycle. acs.org The final product is then released through a reductive elimination step, which regenerates the active rhodium catalyst. acs.org Similarly, in certain C-H functionalization reactions, the catalytic cycle involves the oxidative addition of a C-H bond to the rhodium center, followed by migratory insertion of an alkyne or alkene, and subsequent reductive elimination. mdpi.com

Ligands play a critical role in modulating the properties of the rhodium catalyst, thereby influencing the reactivity and selectivity of the reaction. nih.govacs.org The steric and electronic properties of the ligands can affect the coordination of substrates, the stability of intermediates, and the energy barriers of key elementary steps in the catalytic cycle. nih.gov

In the rhodium-catalyzed 1,4-addition of organometallic reagents to α,β-unsaturated ketones, the catalytic cycle involves phenylrhodium, (oxa-π-allyl)rhodium, and hydroxorhodium intermediates. nih.gov The use of chiral ligands, such as BINAP, can induce high enantioselectivity in these reactions. nih.gov The ligand influences the geometry of the rhodium complexes and the facial selectivity of the substrate coordination.

Furthermore, in the context of C-H activation, directing groups, which are often part of the substrate, can act as internal ligands to bring the C-H bond in proximity to the rhodium center, facilitating its cleavage. nih.gov The choice of an external ligand can also be crucial; for instance, in some cases, bidentate ligands that can bridge two metal centers are predicted to improve catalyst performance by facilitating the formation of bimetallic intermediates. ruhr-uni-bochum.de

Stereochemical Aspects and Asymmetric Synthesis Involving 3 Phenylpent 1 Yn 3 Ol

Enantioselective Synthetic Methodologies

The creation of enantiomerically enriched tertiary propargylic alcohols like 3-phenylpent-1-yn-3-ol is a significant challenge in asymmetric synthesis. researchgate.net Various strategies have been developed to address this, primarily falling into two categories: catalytic asymmetric transformations and the use of chiral auxiliaries.

Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral molecules. In the context of tertiary propargylic alcohols, this often involves the enantioselective addition of an alkyne to a ketone.

One notable method involves the use of a chiral N-heterocyclic carbene (NHC) as a catalyst. nih.gov This approach facilitates an enantioselective benzoin (B196080) reaction between aldehydes and ynones, leading to highly enantioenriched tertiary alkynyl carbinols. nih.gov The NHC catalyst generates a chiral Breslow intermediate, which then reacts selectively with the ynone. nih.gov

Another powerful strategy is the asymmetric alkynylation of ketones. For instance, the addition of terminal alkynes to aldehydes and ketones can be catalyzed by a complex of Zn(OTf)₂ and a chiral ligand like (+)-N-methylephedrine. organic-chemistry.orgresearchgate.net This method has proven effective for a range of substrates, affording propargylic alcohols with high enantioselectivity. organic-chemistry.org The use of Schiff-base amino alcohols derived from L-phenylglycine as ligands for the enantioselective addition of phenylacetylene (B144264) to aromatic ketones also yields optically active tertiary propargylic alcohols. organic-chemistry.org

Table 1: Examples of Catalytic Asymmetric Synthesis of Tertiary Propargylic Alcohols

Catalyst/Ligand System Substrates Product Type Enantiomeric Excess (ee)
Chiral N-heterocyclic carbene (NHC) Aldehydes and ynones Tertiary alkynyl carbinols High
Zn(OTf)₂ / (+)-N-methylephedrine Terminal alkynes and aldehydes/ketones Propargylic alcohols High
Schiff-base amino alcohols from L-phenylglycine Phenylacetylene and aromatic ketones Optically active tertiary propargylic alcohols Not specified

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This method is particularly useful for achieving high levels of stereocontrol.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the provided search results, the general principles are well-established for the synthesis of other chiral molecules. wikipedia.orgresearchgate.net For instance, Evans' oxazolidinones and camphor-based auxiliaries are widely used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. wikipedia.org A similar strategy could be envisioned where a chiral auxiliary attached to either the ketone or alkyne precursor of this compound would control the stereochemistry of the addition reaction.

Kinetic Resolution Strategies for Optically Active this compound Derivatives

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other.

A highly efficient palladium-catalyzed carboxylative kinetic resolution of tertiary propargylic alcohols has been developed. rsc.org This method allows for the preparation of a variety of propargylic alcohols with a chiral quaternary stereocenter in good yields and with excellent enantioselectivities (93–>99% ee). rsc.org The reaction conditions are mild and operationally simple, tolerating a broad range of functional groups. rsc.org

Non-enzymatic kinetic resolution using a copper-hydride catalyst has also been reported for tertiary propargylic alcohols. researchgate.net This method employs a commercially available precatalyst and a simple hydrosilane as the resolving agent, providing access to both alkyl-aryl and dialkyl substituted propargylic alcohols in high enantiomeric purity. researchgate.net

Chirality Transfer Mechanisms

Chirality transfer refers to the process where the chirality of a starting material is transmitted to the product, often from a stereocenter to a stereocenter, or from a stereocenter to an axis of chirality, or vice versa.

A significant application of chiral propargylic alcohols like this compound is in the synthesis of chiral allenes. Allenes are molecules with two cumulative double bonds and can exhibit axial chirality. masterorganicchemistry.comrsc.org The conversion of the point chirality of a tertiary propargylic alcohol to the axial chirality of an allene (B1206475) is a well-documented example of chirality transfer.

This transformation can be achieved through various methods, often involving the rearrangement of a propargylic precursor. The stereochemistry of the resulting allene is directly dependent on the stereochemistry of the starting propargylic alcohol. It has been shown that the axial chirality of allenes can be effectively transferred to point chirality in subsequent reactions like Diels-Alder cycloadditions or bromination reactions, yielding products with high enantiomeric excess. nih.gov This highlights the synthetic utility of chiral allenes derived from propargylic alcohols.

Computational Chemistry Studies on 3 Phenylpent 1 Yn 3 Ol and Its Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to study the electronic structure of many-body systems. It has been widely applied to propargylic alcohols, including 3-Phenylpent-1-yn-3-ol, to unravel complex chemical processes. DFT calculations are effective for describing structural, spectral, and reactivity properties due to their balance of accuracy and computational cost nih.gov.

DFT calculations have been instrumental in clarifying the reaction pathways of propargylic alcohols in various transformations.

Metal-Catalyzed Reactions: The mechanisms of reactions catalyzed by transition metals like ruthenium and rhodium are frequently studied using DFT. For instance, in reactions catalyzed by thiolate-bridged diruthenium complexes, DFT studies have shown that the process initiates via a ruthenium-allenylidene complex, which acts as a common reactive intermediate nih.gov. The subsequent steps depend on the nucleophile; reactions with propene follow a stepwise process, while those with vinyl alcohol proceed through a concerted mechanism nih.gov. Similarly, in rhodium(III)-catalyzed C-H activation and annulation reactions involving secondary propargylic alcohols, DFT calculations revealed a four-step mechanism: C-H activation, regioselective alkyne insertion, β-OH elimination, and a metal-free 6π electrocyclization bohrium.com. These computational models provide a foundational understanding of pathways that would be applicable to the reactions of this compound.

Addition–Cyclization–Isomerization Reactions: The mechanism for the reaction of propargyl cyanamides with nucleophiles like thiols and alcohols has been investigated with DFT. The reaction proceeds through five distinct steps: initial nucleophilic attack, cis-trans isomerization, a second nucleophilic attack by a nitrogen atom to form a five-membered ring, and two subsequent proton transfers to yield the final stable product osi.lv.

Wittig Rearrangement: DFT studies have been used to differentiate between possible rearrangement pathways. In the reaction of propargylic moieties with diaza-dienes, DFT calculations helped to exclude the high-energy nih.govosi.lv-Wittig rearrangement in favor of the more plausible osi.lvacs.org-Wittig rearrangement pathway mdpi.com.

A key strength of DFT is its ability to map the potential energy surface of a reaction, identifying transition states and intermediates and calculating their energies.

Energy Profiles and Barriers: DFT calculations provide the Gibbs free energy profiles for reaction pathways. For the Rh-catalyzed reaction of (S)-2-phenylpent-3-yn-2-ol, a close analogue of this compound, energy profiles for syn-insertion and β-OH elimination processes were calculated, with free energies given in kcal/mol relative to the initial intermediate researchgate.net. In another study on the reaction of propargylic alcohols, the Gibbs free energies for the formation of key intermediates and transition states were determined, indicating that the reaction steps proceed smoothly with manageable energy barriers nih.gov. For example, the activation barrier for a osi.lvacs.org-rearrangement was calculated to be 16.2 kcal/mol, which is considered viable mdpi.com.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding chemical reactivity.

The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron researchgate.net. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and lower stability researchgate.net.

Table 1: Quantum Chemical Descriptors for Zn(II) Hydrazone Complexes in Vacuum

Complex HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Hardness (η) (eV) Electrophilicity (ω) (eV)
Complex 1 -4.969 -2.803 2.167 1.083 6.971
Complex 2 -5.700 -2.788 2.912 1.456 4.443
Complex 3 -5.309 -2.844 2.464 1.232 5.466

Data sourced from a DFT study on Zn(II) hydrazone complexes, which serve as examples for molecular orbital analysis. mdpi.com

This analysis reveals that Complex 1, with the smallest energy gap, is the most reactive, which aligns with experimental observations of its catalytic activity mdpi.com. Such analysis for this compound would be crucial for predicting its behavior in various chemical environments.

DFT calculations are a predictive tool for understanding and forecasting chemical reactivity and selectivity.

Regio- and Stereoselectivity: DFT is particularly useful for explaining the selectivity observed in reactions. In the Rh(III)-catalyzed C-H activation/annulation of oximes with secondary propargyl alcohols, DFT calculations showed that the regioselectivity of alkyne insertion is controlled by hydrogen-bonding interactions between the substrates bohrium.com. Furthermore, studies on asymmetric propargylic substitution reactions have used DFT to examine how substituents at the propargylic position influence enantioselectivity. It was found that substituting a methyl group at the propargylic position can reverse the stereoselectivity compared to an unsubstituted propargylic alcohol acs.org. This predictive power is vital for designing selective synthetic methods.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of the time evolution of complex systems, providing insights into conformational changes, solvent effects, and interactions with other molecules like proteins or surfaces mdpi.com.

While no specific MD simulation studies focused solely on this compound were identified in the search, this methodology is highly applicable. MD simulations could be used to:

Investigate the conformational landscape of the molecule in different solvents.

Study its diffusion and transport properties in solution.

Simulate its interaction with enzyme active sites to understand its potential biological activity or metabolic pathways.

Model its behavior at interfaces or on material surfaces.

The rapid development of simulation methods and computational power makes MD an increasingly essential tool for bridging the gap between molecular structure and macroscopic properties mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or other properties. These models use calculated molecular descriptors to predict the activity of new or untested compounds, which is a valuable strategy in drug discovery and toxicology nih.govresearchgate.net.

No QSAR studies specifically targeting this compound were found. However, QSAR analyses have been performed on various structural analogues, providing a framework for how such a study could be approached.

Phenolic Analogues: For phenolic antioxidants, QSAR models have been developed using descriptors such as the heat of formation, HOMO and LUMO energies, and the number of hydroxyl groups to estimate their antioxidant activities nih.gov.

Piperazine (B1678402) Derivatives: In a study of aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models indicated that descriptors like HOMO energy, dipole moment, and certain topological indices were key in controlling their biological action nih.gov.

Chalcone (B49325) Derivatives: A QSAR study on chalcone derivatives as anti-inflammatory agents found that parameters including the energies of LUMO+1 and LUMO+2 orbitals played a significant role in determining their activity researchcommons.org.

These examples demonstrate that for analogues of this compound, a QSAR model would likely involve electronic descriptors (such as HOMO/LUMO energies), steric descriptors, and hydrophobicity (LogP) to predict its biological activities.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in 3 Phenylpent 1 Yn 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

Proton (¹H) NMR for Structural Assignment

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). For 3-Phenylpent-1-yn-3-ol, one would expect to see signals corresponding to the ethynyl (B1212043) proton, the phenyl protons, the hydroxyl proton, and the diastereotopic protons of the ethyl group. The specific chemical shifts (δ) and coupling constants (J) are essential for unambiguous assignment. However, no experimental ¹H NMR data for this compound could be located.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule. For this compound, distinct signals would be expected for the two acetylenic carbons, the four unique carbons of the phenyl group (ipso, ortho, meta, para), the carbinol carbon (C-3), and the two carbons of the ethyl group. This data is crucial for confirming the carbon skeleton of the molecule, but specific experimental data is not available.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are critical for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for assembling the molecular structure.

A detailed analysis based on these techniques is not possible without the primary data.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Confirmation

NOESY is a powerful NMR technique used to determine the spatial proximity of atoms, which is key for confirming stereochemistry. In the context of this compound, which is a chiral molecule, NOESY could be used to confirm the relative stereochemistry if a second chiral center were present or to understand the molecule's preferred conformation in solution. Specific NOESY data for this compound is not available.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₁H₁₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the calculated theoretical mass. This crucial piece of characterization data could not be found in the available literature.

Electrospray Ionization Time-of-Flight (ESI-TOF) MS Applications

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a powerful analytical technique for the determination of the molecular weight of thermally labile and moderately polar organic compounds like this compound. mdpi.com As a soft ionization method, ESI prevents the fragmentation of the analyte during the ionization process, which is a significant advantage over harder ionization techniques. nih.gov This ensures that the molecular ion peak is readily observed, providing clear confirmation of the compound's molecular weight.

In the context of this compound research, ESI-TOF MS is particularly useful for:

Molecular Weight Confirmation: The primary application is the accurate determination of the molecular mass of the synthesized alcohol. For this compound (C₁₁H₁₂O), the expected monoisotopic mass is approximately 160.0888 g/mol .

Adduct Formation: In the ESI process, this compound can be detected as various adducts. The most common are the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. The formation of these adducts helps in the unambiguous identification of the molecular ion. In some cases, derivatization or the use of specific reagents like lithium iodide can be employed to promote cationization and enhance the signal intensity for alcohols. nih.gov

High-Resolution Mass Spectrometry (HRMS): When coupled with a high-resolution mass analyzer like TOF, the technique allows for the determination of the elemental composition of the molecule with high accuracy, further confirming its identity.

The general workflow for analyzing this compound by ESI-TOF MS involves dissolving the analyte in a suitable solvent, such as methanol (B129727) or acetonitrile, and introducing it into the ESI source. The resulting ions are then guided into the time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). The high sensitivity of ESI-TOF MS allows for the analysis of very small amounts of sample. copernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for monitoring the progress of the synthesis of this compound, which is often prepared via a Grignard reaction. researchgate.net This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical synthesis, such as the reaction of phenylacetylene (B144264) with a ketone in the presence of a Grignard reagent, GC-MS can be used to:

Track Reactant Consumption: By taking aliquots from the reaction mixture at different time intervals, the disappearance of the starting materials (e.g., the ketone) can be monitored.

Monitor Product Formation: The appearance and increase in the concentration of the this compound product can be tracked over time.

Identify Intermediates and Byproducts: GC-MS is highly effective in identifying any intermediates or byproducts that may form during the reaction, providing valuable insights into the reaction mechanism. researchgate.net

The sample analysis by GC-MS involves injecting a small volume of the reaction aliquot into the gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. For 3-methyl-1-phenylpent-1-yn-3-ol (B161025), a closely related compound, GC-MS data is available in public databases, indicating the utility of this technique for this class of compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, IR spectroscopy provides clear evidence for the presence of the key hydroxyl (-OH), alkyne (-C≡C-), and phenyl (C₆H₅-) groups. Each of these functional groups absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The expected IR absorption bands for this compound are summarized in the table below:

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
AlcoholO-H stretch3650 - 3200Strong, Broad
Alkyne≡C-H stretch (if terminal)~3300Strong, Sharp
C≡C stretch2260 - 2100Variable, Sharp
AromaticC-H stretch3100 - 3000Variable
C=C stretch1600 - 1450Variable
AlkylC-H stretch3000 - 2850Strong

Note: As this compound is a substituted alkyne, the ≡C-H stretch around 3300 cm⁻¹ would be absent.

The presence of a broad absorption band in the 3650-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group. The sharp, and typically weak to medium, absorption between 2260 cm⁻¹ and 2100 cm⁻¹ confirms the presence of the carbon-carbon triple bond. The aromatic phenyl group will show characteristic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. nih.gov The saturated C-H bonds of the pentyl chain will exhibit strong absorptions in the 3000-2850 cm⁻¹ range. nist.gov

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from reaction mixtures.

Column chromatography is the primary method used for the preparative purification of this compound after its synthesis. acs.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. youtube.com

The general procedure for the purification of this compound by column chromatography involves:

Packing the Column: A glass column is packed with a slurry of silica gel in a non-polar solvent, such as hexane (B92381).

Loading the Sample: The crude reaction mixture is concentrated and loaded onto the top of the silica gel column.

Elution: A solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column. acs.org The polarity of the solvent is gradually increased to elute the compounds from the column.

Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product. youtube.com

Due to the polarity of the hydroxyl group, this compound will be more strongly adsorbed to the silica gel than less polar byproducts and starting materials. By carefully selecting the solvent system, a clean separation can be achieved.

For chiral molecules like this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of a sample. uma.es Chiral HPLC is capable of separating the two enantiomers of a racemic mixture, allowing for their quantification.

The determination of the enantiomeric excess of this compound by chiral HPLC involves:

Column Selection: A chiral column, such as one with a cellulose (B213188) or amylose-based stationary phase (e.g., CHIRALCEL® OD-H), is used. nih.gov

Mobile Phase: A mobile phase, typically a mixture of n-hexane and isopropanol, is used to elute the enantiomers. nih.gov

Detection: A UV detector is commonly used for detection, as the phenyl group in this compound is chromophoric.

Quantification: The area under each enantiomer's peak in the chromatogram is proportional to its concentration. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

This method is highly accurate and reproducible, making it essential for the development of asymmetric syntheses of this compound. nih.gov

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a reaction in real-time. rsc.org By spotting the reaction mixture on a TLC plate at different time points, the consumption of starting materials and the formation of the product can be visualized.

In the synthesis of this compound, TLC can be used to:

Compare Reactants and Products: The reaction mixture is spotted on the TLC plate alongside the starting materials. The product, being more polar than many of the starting materials due to its hydroxyl group, will typically have a lower Retention Factor (Rf) value.

Determine Reaction Completion: The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate.

Optimize Reaction Conditions: TLC can be used to quickly screen different reaction conditions (e.g., temperature, catalysts) to find the optimal parameters for the synthesis.

A common solvent system for the TLC analysis of the synthesis of this compound is a mixture of hexane and ethyl acetate. The spots on the TLC plate are typically visualized under UV light, due to the UV-active phenyl group, or by staining with a suitable reagent like potassium permanganate. acs.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular structure, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

For a compound like this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural information. The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with a focused beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Detailed Research Findings

As of the latest available data, there are no published research findings detailing the single-crystal X-ray structure of this compound. Consequently, experimentally determined crystallographic data, including unit cell parameters, space group, and specific atomic coordinates, are not available.

Data Tables

The generation of interactive data tables for the crystallographic parameters of this compound is not possible due to the absence of experimental data. A typical data table for such a compound, if the data were available, would include:

Crystallographic Parameter Value
Chemical FormulaC₁₁H₁₂O
Formula Weight160.21 g/mol
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
Z (molecules per unit cell)Not Available
Density (calculated) (g/cm³)Not Available
Absorption Coefficient (mm⁻¹)Not Available
R-factor (%)Not Available

While computational methods can predict the three-dimensional structure of this compound, these models are theoretical and await experimental verification through techniques like X-ray crystallography for definitive solid-state structural elucidation. The scientific community awaits such a study to fully characterize this compound in its crystalline form.

Applications of 3 Phenylpent 1 Yn 3 Ol As a Versatile Synthetic Building Block

Precursors to Functionalized Allene (B1206475) Derivatives

Propargyl alcohols, such as 3-phenylpent-1-yn-3-ol, are well-established precursors for the synthesis of allenes. The Meyer-Schuster rearrangement and related reactions of tertiary propargyl alcohols provide a route to α,β-unsaturated carbonyl compounds, which can be further elaborated. More direct routes to allenes involve the nist.govnist.gov-sigmatropic rearrangement of propargyl derivatives. For instance, the treatment of propargyl alcohols with acid chlorides can lead to the formation of allenyl chlorides. Furthermore, the reaction of propargyl alcohols with sulfinyl chlorides can yield allenyl sulfoxides, which are themselves versatile synthetic intermediates.

A significant application of propargyl alcohols in allene synthesis is the Crabbé homologation. This reaction involves the treatment of a terminal alkyne with a formaldehyde (B43269) equivalent in the presence of a copper(I) salt and a secondary amine, followed by reaction with a ketone or aldehyde to afford a homopropargylic alcohol. While not a direct conversion of this compound itself, the underlying principles of manipulating the propargylic functionality are central to many allene syntheses.

Key Intermediates in the Synthesis of Complex Organic Molecules

The reactivity of the hydroxyl and alkyne functionalities in this compound makes it a key intermediate in the synthesis of more complex organic molecules. The alkyne can undergo various additions and coupling reactions, while the hydroxyl group can be derivatized or eliminated to introduce further functionality.

For example, the Sonogashira coupling of the terminal alkyne with aryl or vinyl halides provides a powerful method for carbon-carbon bond formation, leading to more elaborate structures. The hydroxyl group can be oxidized to a ketone, which can then participate in a wide array of carbonyl chemistry. Alternatively, dehydration of this compound can lead to the formation of an enyne, a conjugated system that is a valuable building block for cycloaddition reactions.

Synthons for Diverse Heterocyclic Compounds

The structural features of this compound make it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The alkyne and hydroxyl groups can be incorporated into ring systems through various cyclization strategies.

Pyridine (B92270) Synthesis through Diels-Alder Reactions of Derived Vinylallenes

While direct Diels-Alder reactions of this compound are not typical, it can be converted into derivatives that are suitable for such cycloadditions. For instance, the conversion of the propargyl alcohol to a vinylallene creates a diene system that can participate in [4+2] cycloaddition reactions. The reaction of these in-situ generated vinylallenes with suitable dienophiles, such as N-phenylmaleimide, can lead to the formation of highly substituted pyridine derivatives. rsc.org This approach offers a convergent strategy for the synthesis of complex pyridine-containing molecules. The use of hetero-substituted 1,2,4-triazines in intermolecular inverse electron demand Diels-Alder reactions with enamines and enaminones also provides a route to highly functionalized pyridine derivatives. lookchem.com

Furan (B31954) Derivative Formation via Oxidative Cyclizations

The synthesis of furan derivatives from this compound can be achieved through oxidative cyclization pathways. Treatment of the propargyl alcohol with an oxidizing agent can trigger an intramolecular cyclization onto the alkyne, leading to the formation of a furanone intermediate. This intermediate can then be further functionalized. Another approach involves the isomerization of the propargyl alcohol to an α,β-unsaturated ketone, which can then undergo a cyclization reaction to form a furan ring.

Formation of Isoxazoles and Other Nitrogen-Containing Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of isoxazoles and other nitrogen-containing heterocycles. wpmucdn.com A common method involves the reaction of the alkyne functionality with a nitrile oxide, generated in situ from an aldoxime, in a 1,3-dipolar cycloaddition reaction. researchgate.net This reaction is highly regioselective and provides a straightforward route to 3,5-disubstituted isoxazoles. organic-chemistry.org The hydroxyl group can be retained or eliminated depending on the reaction conditions and the desired final product.

Furthermore, the reaction of α,β-acetylenic oximes, which can be derived from propargyl alcohols, can undergo gold-catalyzed cycloisomerization to yield substituted isoxazoles. organic-chemistry.org This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org

Building Blocks for Stereodefined 1,3-Enynes

The conversion of propargyl alcohols into 1,3-enynes is a synthetically important transformation. These conjugated systems are versatile intermediates in organic synthesis, participating in a range of reactions including cycloadditions, cross-coupling reactions, and metal-catalyzed transformations. A common method for the synthesis of 1,3-enynes from propargyl alcohols involves a two-step process: conversion of the alcohol to a suitable leaving group (e.g., a tosylate or mesylate) followed by an elimination reaction.

Another approach involves the palladium-catalyzed coupling of the corresponding propargyl carbonate with a boronic acid. This reaction proceeds with high stereoselectivity, providing access to stereodefined 1,3-enynes. The stereochemistry of the resulting enyne is dependent on the geometry of the starting propargyl carbonate and the reaction conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Phenylpent-1-yn-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves alkyne addition to ketones. For structurally similar compounds (e.g., 3-methyl-1-phenylpent-1-yn-3-ol), calcium acetylide intermediates react with carbonyl compounds under controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to minimize side reactions . Solvent choice (e.g., THF or ethers) and stoichiometric ratios of reactants (e.g., 1.2:1 alkyne:ketone) are critical for achieving >70% yields. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. How can spectroscopic techniques (IR, NMR) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Look for characteristic peaks:
  • C≡C stretch (~2100–2260 cm⁻¹) for the terminal alkyne .
  • O-H stretch (~3200–3600 cm⁻¹) for the alcohol group .
  • ¹³C NMR : The quaternary carbon bonded to the phenyl and hydroxyl groups appears at δ ~85–95 ppm, while the alkyne carbons resonate at δ ~70–85 ppm (sp-hybridized) .
  • ¹H NMR : The hydroxyl proton (δ ~1.5–2.5 ppm, broad) and aromatic protons (δ ~7.2–7.5 ppm) are key identifiers .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond dissociation energies and reaction pathways. For example, the alkyne group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity. Solvent effects (PCM model) and transition-state optimization are critical for simulating catalytic cycles in hydrogenation or cross-coupling reactions .

Q. How does steric hindrance from the phenyl group influence regioselectivity in nucleophilic additions to this compound?

  • Methodological Answer : The bulky phenyl group directs nucleophiles (e.g., Grignard reagents) to the less hindered alkyne terminus. Experimental validation via competitive kinetics (e.g., monitoring reaction progress with GC-MS) and computational steric maps (using tools like Molclus) can quantify this effect. For example, in hydroboration reactions, >90% regioselectivity for the anti-Markovnikov product is observed .

Q. What are the challenges in analyzing environmental degradation products of this compound, and which analytical workflows are recommended?

  • Methodological Answer : Degradation studies require hyphenated techniques:

  • LC-HRMS : To identify polar metabolites (e.g., hydroxylated derivatives).
  • GC-MS : For volatile intermediates (e.g., phenylacetylenes).
  • Isotopic Labeling : Use ¹³C-labeled analogs to trace degradation pathways in soil/water matrices .

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